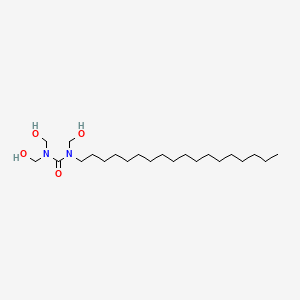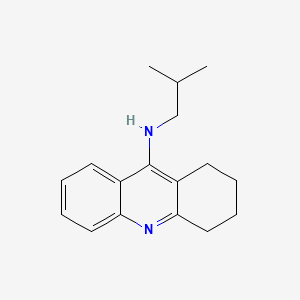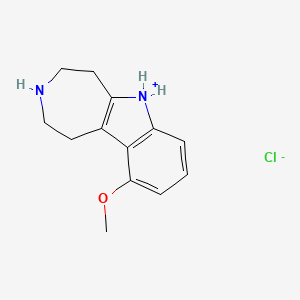
Hexanophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is an organic compound with a complex structure that includes a dimethylamino group and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexanophenone under specific conditions to yield the desired compound. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenones or ethers.
科学的研究の応用
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and low-density packaging foams.
作用機序
The mechanism of action of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and proteins, altering their activity and function. The ethoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares a similar structure but lacks the phenone group.
2-(2-(Diethylamino)ethoxy)ethanol: Similar structure with an ethyl group instead of a methyl group.
2-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde hydrochloride: Contains a methoxy group and a benzaldehyde moiety.
Uniqueness
Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to its combination of a phenone group with a dimethylamino and ethoxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
20809-01-2 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC名 |
2-(2-hexanoylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-5-6-10-15(18)14-9-7-8-11-16(14)19-13-12-17(2)3;/h7-9,11H,4-6,10,12-13H2,1-3H3;1H |
InChIキー |
BWBWHGNBTVLWBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

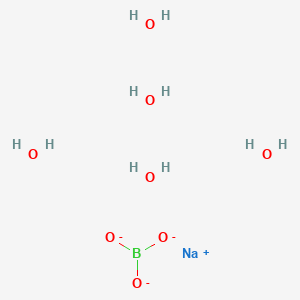
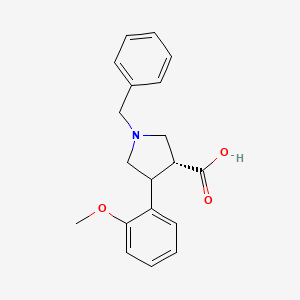
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
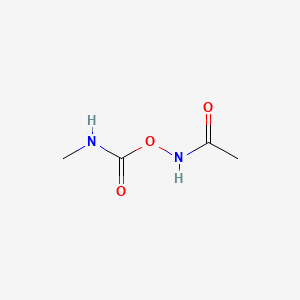
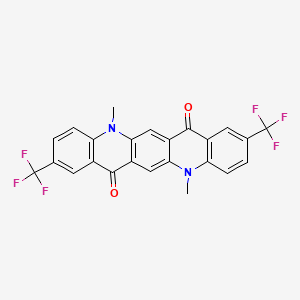
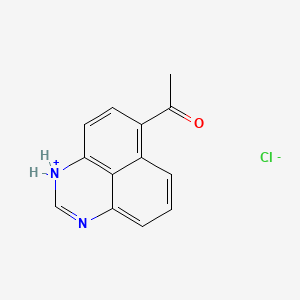
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
